molecular formula C17H14Cl2N2O B1442604 7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride CAS No. 1332529-01-7

7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride

Cat. No.: B1442604
CAS No.: 1332529-01-7
M. Wt: 333.2 g/mol
InChI Key: GVZODCUYWUTWHN-UHFFFAOYSA-N
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Description

“7,8-Dimethyl-2-(pyridin-4-yl)quinoline-4-carbonyl chloride hydrochloride” is a chemical compound . It is a derivative of quinoline, which is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry .


Synthesis Analysis

Quinoline and its analogues have been synthesized using various protocols reported in the literature . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

Quinoline has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety, with the molecular formula C9H7N . The molecular weight of a related compound, “7,8-Dimethyl-2-pyridin-4-ylquinoline-4-carboxylic acid”, is 278.31 .


Chemical Reactions Analysis

The synthesis of quinoline derivatives often involves various chemical reactions. For instance, the Pfitzinger quinoline synthesis involves the reaction of isatin with an α-methylene carbonyl compound in the presence of a base in ethanol .

Future Directions

Quinoline and its derivatives have potential applications in the fields of industrial and synthetic organic chemistry, and they play a major role in medicinal chemistry . Therefore, future research could focus on exploring these applications further and developing new synthesis protocols.

Properties

IUPAC Name

7,8-dimethyl-2-pyridin-4-ylquinoline-4-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClN2O.ClH/c1-10-3-4-13-14(17(18)21)9-15(20-16(13)11(10)2)12-5-7-19-8-6-12;/h3-9H,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVZODCUYWUTWHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)Cl)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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